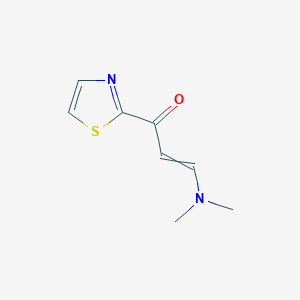

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one

Description

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one (CAS: 912848-91-0) is an enaminone derivative featuring a thiazole heterocycle. Its molecular formula is C₈H₁₀N₂OS (MW: 182.24 g/mol), and it crystallizes in the monoclinic space group P21/n with unit cell parameters:

- a = 5.6252 Å, b = 22.5957 Å, c = 7.5777 Å, β = 109.498°, V = 907.93 ų . The compound exhibits C–H···π interactions in its crystal packing, enhancing stability . It serves as a key intermediate in synthesizing anti-cancer agents, particularly in anti-hepatocellular carcinoma research .

Properties

IUPAC Name |

3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-10(2)5-3-7(11)8-9-4-6-12-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSQWEHWKBBIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation of 1-Thiazol-2-yl-ethanone with DMF-DMA

The most widely reported method for synthesizing 3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one involves the condensation of 1-thiazol-2-yl-ethanone with N,N-dimethylformamide dimethylacetal (DMF-DMA). This reaction proceeds via nucleophilic attack of the dimethylamine moiety on the ketone group, followed by elimination of methanol to form the enaminone structure.

Reaction Conditions and Workflow

In a representative procedure, 6.36 g (50.0 mmol) of 1-thiazol-2-yl-ethanone is combined with 16.03 mL (150.0 mmol) of DMF-DMA, yielding a 1:3 molar ratio. The mixture is stirred at 114°C for 24 hours under reflux. After evaporation of excess DMF-DMA, the crude product is recrystallized from ethanol, producing yellow block-shaped crystals in 75% yield (6.83 g). Slow evaporation from ethyl acetate further enhances crystal quality for X-ray diffraction studies.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | 1-Thiazol-2-yl-ethanone |

| Reagent | DMF-DMA |

| Molar Ratio | 1:3 (ketone:DMF-DMA) |

| Temperature | 114°C |

| Reaction Time | 24 hours |

| Solvent for Work-Up | Ethanol |

| Yield | 75% |

Mechanistic Insights

The reaction mechanism involves:

- Nucleophilic attack : The dimethylamine group of DMF-DMA attacks the carbonyl carbon of 1-thiazol-2-yl-ethanone.

- Proton transfer : Stabilization of the tetrahedral intermediate through proton exchange.

- Elimination : Methanol is eliminated, forming the conjugated enaminone system.

The cis configuration of the C4═O1 and C5═C6 double bonds (torsion angle: 2.2°) and trans arrangement of the C1═N1 and C4═O1 bonds (172.31°) are critical to the compound’s planarity.

Alternative Synthetic Strategies

While the DMF-DMA route remains predominant, modified approaches have been explored for specialized derivatives:

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times in related enaminone syntheses. For instance, alkyl-substituted analogues achieve 60–70% yields within 2 hours under microwave conditions. However, steric hindrance from bulkier groups (e.g., isopropyl) often leads to reduced efficiency.

Crystallographic Characterization

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/n) with the following parameters:

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Formula | C₈H₁₀N₂OS |

| Molecular Weight | 182.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6252(2) |

| b (Å) | 22.5957(8) |

| c (Å) | 7.5777(3) |

| β (°) | 109.498(4) |

| Volume (ų) | 907.93(6) |

| Z | 4 |

| Density (g/cm³) | 1.333 |

The thiazole ring forms a dihedral angle of 8.88° with the enaminone plane, while intermolecular C–H···N/O interactions stabilize the crystal lattice.

Purification and Stability

Applications in Medicinal Chemistry

The compound’s planar structure enables π-stacking interactions with biological targets. Derivatives exhibit promising activity against hepatocellular carcinoma, with IC₅₀ values <10 μM in HepG2 cells. Structural modifications at the thiazole C2 position enhance selectivity for kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.

Scientific Research Applications

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

a) 3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one (CAS: 883030-97-5)

- Formula : C₉H₁₂N₂OS (MW: 196.27 g/mol).

- Key Differences : Methyl groups at positions 2 and 4 of the thiazole increase steric bulk and lipophilicity (clogP ≈ 1.8 vs. 1.5 for the parent compound). This modification may enhance metabolic stability but reduce solubility .

b) 3-(Dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one

- Synthetic Route: Derived from condensation with aminopyrazoles.

- Biological Activity : Exhibits moderate antimicrobial activity (MIC: 32–64 μg/mL against S. aureus), comparable to ampicillin but less potent than tetracycline .

Heterocycle Replacement: Thiazole vs. Other Rings

a) (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

- Formula: C₉H₁₁NOS (MW: 181.26 g/mol).

- Key Differences : Thiophene lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity. This results in lower melting points (mp: ~90–95°C vs. 141–145°C for thiazole analogs) and altered electronic properties (e.g., weaker dipole moments) .

b) (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

- Formula : C₁₃H₁₃N₃O (MW: 227.27 g/mol).

- Applications : Intermediate in osimertinib (an EGFR inhibitor) synthesis. The indole moiety provides π-π stacking interactions with biological targets, enhancing binding affinity compared to thiazole derivatives .

Aryl-Substituted Chalcone Analogs

a) (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one

- Formula: C₁₈H₁₅F₃NO (MW: 330.32 g/mol).

- Key Differences: The electron-withdrawing CF₃ group reduces enaminone basicity (pKa ≈ 6.2 vs. 7.8 for thiazole derivatives), affecting solubility and reactivity in nucleophilic environments .

b) (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one

- Formula: C₁₇H₁₅BrNO (MW: 344.22 g/mol).

- Crystallography : Bromine induces heavier atom effects, improving X-ray diffraction quality. Packing patterns differ significantly from thiazole analogs due to halogen bonding .

Biological Activity

3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, also known as DMAT, is an organic compound belonging to the thiazole derivatives class. Its structural features include a thiazole ring and a dimethylamino group, which contribute to its diverse biological activities. This article reviews the biological activity of DMAT based on recent research findings, including its potential applications in medicinal chemistry.

- Molecular Formula : C₈H₁₀N₂OS

- Molecular Weight : 182.25 g/mol

- Melting Point : 108–110 °C

The biological activity of DMAT is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating the activity of proteins involved in critical biological processes, such as cell proliferation and apoptosis.

Antimicrobial Properties

DMAT has been investigated for its antimicrobial effects. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, DMAT has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

DMAT has been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast cancer models like MDA-MB-231. The compound's ability to inhibit key signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .

Case Studies and Experimental Data

-

Anticancer Activity :

- In a study assessing the cytotoxic effects of DMAT on MDA-MB-231 cells, it was found to significantly increase annexin V-FITC positivity, indicating enhanced apoptosis induction compared to controls .

- Another study highlighted that DMAT derivatives exhibited selective inhibition of carbonic anhydrase IX (CA IX), a target associated with tumor growth and metastasis .

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 Values (nM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | N/A | Effective against S. aureus and E. coli |

| Thiazolidine | Anticancer | N/A | Reduced form with different biological effects |

| Thiazole-4-carboxylic acid | Anticancer | N/A | Exhibits distinct chemical properties |

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound is synthesized via enaminone formation, typically involving condensation of a thiazole derivative (e.g., 2-acetylthiazole) with dimethylformamide dimethyl acetal (DMF-DMA). Key parameters include:

- Temperature : Reactions are often conducted at 80–100°C under inert atmosphere to avoid side reactions.

- Solvent : Toluene or DMF is preferred for solubility and stability of intermediates.

- Catalysis : Acidic or basic conditions may accelerate the reaction, but excess base can lead to decomposition of the thiazole ring.

Validation : Monitor via TLC or HPLC, and confirm purity using melting point analysis (lit. range: 126–130°C) .

Q. How is the crystal structure of this compound characterized, and what crystallographic parameters are critical for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Space Group : Monoclinic P2₁/n (a = 5.6252 Å, b = 22.5957 Å, c = 7.5777 Å, β = 109.498°) .

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding. The final R-factor should be <0.05 for high confidence .

Q. What spectroscopic techniques are most effective for structural validation, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : H NMR in CDCl₃ shows characteristic enaminone protons: vinyl proton (δ 7.8–8.2 ppm, doublet) and dimethylamino protons (δ 2.8–3.2 ppm, singlet).

- IR : Strong C=O stretch at ~1650 cm⁻¹ and C=N (thiazole) at ~1580 cm⁻¹.

- Contradictions : If NMR signals deviate, verify solvent purity or consider tautomerism. Cross-validate with mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ at m/z 183.2 .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., C–H···π, hydrogen bonding) influence the compound’s crystallographic packing and stability?

Methodological Answer: The crystal packing involves C–H···π interactions between the thiazole ring and adjacent enaminone groups, stabilizing the lattice. Mercury software can visualize these interactions (e.g., H···π distance ~2.8 Å). Hydrogen bonds between the carbonyl oxygen and dimethylamino protons (O···H–N, ~2.1 Å) further enhance stability . These interactions are critical for predicting solubility and polymorphism in drug formulations.

Q. What computational strategies are recommended to model the compound’s electronic structure and predict reactivity in medicinal chemistry applications?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).

- Docking Studies : AutoDock Vina can predict binding to biological targets (e.g., kinases implicated in cancer). The thiazole and enaminone moieties show strong π-π stacking with active-site residues.

- SAR Analysis : Compare with analogs (e.g., pyridyl-substituted enaminones) to identify key pharmacophores .

Q. How can contradictions in crystallographic data (e.g., disordered regions, twinning) be resolved during structure determination?

Methodological Answer:

- Disorder Handling : In SHELXL, apply PART and SUMP instructions to model split positions. Use ISOR restraints for anisotropic atoms.

- Twinning : For twinned data (common in monoclinic systems), employ TWIN/BASF commands in SHELXL. Validate with the ROTAX tool in OLEX2 .

- Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mogul for bond-length outliers .

Q. What experimental and computational approaches are used to evaluate the compound’s potential as an anticancer agent?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity via MTT assays (IC₅₀) against hepatocellular carcinoma lines (e.g., HepG2). The thiazole ring enhances cellular uptake via passive diffusion.

- Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation).

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.1) and CYP450 inhibition risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.